Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
Brand Name: Vulcanchem
CAS No.: 134601-06-2
VCID: VC17077724
InChI: InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-;
SMILES:
Molecular Formula: C17H13ClKN3O4S
Molecular Weight: 429.9 g/mol

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

CAS No.: 134601-06-2

Cat. No.: VC17077724

Molecular Formula: C17H13ClKN3O4S

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt - 134601-06-2

Specification

CAS No. 134601-06-2
Molecular Formula C17H13ClKN3O4S
Molecular Weight 429.9 g/mol
IUPAC Name potassium;[(Z)-(2-benzyl-5-chloro-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate
Standard InChI InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-;
Standard InChI Key YLMVHJDJKGFAGX-VSOKSMTPSA-M
Isomeric SMILES C\1CN2C(=NC3=C(C=CC(=C32)/C1=N\OS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+]
Canonical SMILES C1CN2C(=NC3=C(C=CC(=C32)C1=NOS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+]

Introduction

Chemical Identity and Structural Analysis

Structural Features

The core structure consists of:

  • Imidazo[4,5,1-ij]quinoline: A fused bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring and a chlorine substituent at position 9.

  • Phenylmethyl Group: A benzyl substituent at position 2 of the imidazole ring.

  • HOSA Moiety: The hydroxylamine-O-sulfonic acid group is linked via a ylidene (-N=) bond to the quinoline nitrogen, forming a conjugated system .

This architecture confers electrophilic and nucleophilic reactivity, enabling participation in cyclization, amination, and cross-coupling reactions.

Synthesis and Manufacturing

Precursor Preparation

The synthesis begins with the preparation of the imidazoquinoline scaffold. A Sonogashira cross-coupling reaction between 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde and phenylacetylene forms the quinoline backbone, as demonstrated in analogous syntheses . Halogenation at position 9 introduces the chlorine substituent.

Functionalization with HOSA

The HOSA moiety is introduced via nucleophilic substitution or condensation. In basic conditions, HOSA acts as an electrophile, reacting with the quinoline’s nitrogen to form the ylidene linkage. The potassium salt is subsequently generated by treating the intermediate with potassium hydroxide or a potassium-containing base .

Key Reaction:

Imidazoquinoline-NH+HOSABaseImidazoquinoline-N=OSO3K++H2O\text{Imidazoquinoline-NH} + \text{HOSA} \xrightarrow{\text{Base}} \text{Imidazoquinoline-N=OSO}_3^- \text{K}^+ + \text{H}_2\text{O}

Physicochemical Properties

Solubility and Stability

As a potassium salt, the compound exhibits high solubility in polar solvents such as water and methanol, with limited solubility in nonpolar solvents like chloroform . Its hygroscopic nature necessitates storage under anhydrous conditions at low temperatures (0–4°C) to prevent decomposition .

Thermal Behavior

Thermogravimetric analysis (TGA) of HOSA derivatives reveals decomposition onset temperatures near 210°C, consistent with the parent compound . The imidazoquinoline framework may slightly elevate thermal stability due to aromatic stabilization.

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight~500–550 g/mol (estimated)
SolubilityWater, methanol; insoluble in ether
Decomposition Temperature~210°C
HygroscopicityHigh

Applications in Synthetic Chemistry

Amination Reactions

The compound serves as a bifunctional reagent, facilitating both electrophilic and nucleophilic amination. Its HOSA moiety transfers amine groups (-NH2_2) to carbonyl compounds, converting aldehydes into nitriles or oximes . In the imidazoquinoline context, this reactivity enables the synthesis of nitrogen-rich heterocycles for pharmaceutical intermediates.

Catalysis

As a polymerization catalyst, it accelerates the formation of polyamides and polyurethanes by initiating radical or ionic chain growth. Its potassium ion enhances ionic conductivity in reaction media .

Pharmaceutical Relevance

The compound’s structural similarity to benzodiazepine precursors suggests potential in GABAA_A receptor modulation. Derivatives of imidazoquinoline are explored for anxiolytic and anticonvulsant activities .

Comparative Analysis with Related Compounds

Table 2: Functional Comparison

CompoundReactivityApplicationsKey Difference
HOSAElectrophilic aminationNitrile synthesisLacks heterocyclic moiety
Imidazoquinoline derivativesNucleophilic substitutionDrug discoveryNo sulfonic acid group
Target CompoundBifunctional (electro/nucleophilic)Catalysis, pharmaPotassium salt enhances solubility

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